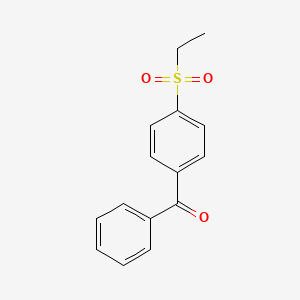

4-Ethylsulphonylbenzophenone

Description

Structure

3D Structure

Properties

CAS No. |

94231-69-3 |

|---|---|

Molecular Formula |

C15H14O3S |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

(4-ethylsulfonylphenyl)-phenylmethanone |

InChI |

InChI=1S/C15H14O3S/c1-2-19(17,18)14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |

InChI Key |

LHWMCZLFDVYHAJ-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Other CAS No. |

94231-69-3 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Ethylsulphonylbenzophenone

Advanced Catalytic Approaches in 4-Ethylsulphonylbenzophenone Synthesis

Catalysis is at the heart of modern organic synthesis, enabling complex molecular constructions under milder conditions with greater control. For a molecule like this compound, which combines a benzophenone (B1666685) skeleton with an ethylsulfonyl group, catalytic methods offer powerful tools for its construction.

Transition metals have become indispensable in forming carbon-carbon and carbon-heteroatom bonds. For the synthesis of diaryl sulfones, including this compound, palladium- and copper-catalyzed cross-coupling reactions are particularly prominent.

One direct method for synthesizing this compound involves the reaction of 4-bromobenzophenone (B181533) with an ethylsulphinic acid salt, facilitated by a copper catalyst. nih.gov This approach is an adaptation of the well-established Ullmann condensation.

More broadly, the synthesis of unsymmetrical diaryl sulfones can be efficiently achieved through palladium-catalyzed coupling reactions. A notable method involves the reaction of aryl iodides with arenesulfinates. rsc.org The use of a palladium catalyst, such as Pd₂(dba)₃, in conjunction with a specialized ligand like Xantphos, allows for the coupling of a wide variety of functionalized aryl iodides. rsc.org This methodology could be adapted to synthesize the target molecule by coupling a benzoyl-substituted aryl iodide with sodium ethanesulfinate.

Three-component coupling reactions catalyzed by transition metals represent another advanced strategy. These methods can construct the sulfone bridge by bringing together two aryl fragments and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). sioc-journal.cnyoutube.com For instance, a palladium-catalyzed reaction can couple an aryl lithium species, DABSO, and an aryl halide to form a diverse range of sulfones. researchgate.net Similarly, copper-catalyzed systems, including those using copper ferrite (B1171679) (CuFe₂O₄) nanoparticles or other copper complexes, have been developed for three-component syntheses of diaryl sulfones from aryl halides, aryl boronic acids, and a sulfur dioxide source. acs.orgnih.govacs.org These multi-component strategies offer high convergence and efficiency.

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Copper Catalyst | 4-Bromobenzophenone + Ethylsulphinic acid sodium salt | Cross-coupling | Direct synthesis of the target molecule. | nih.gov |

| Pd₂(dba)₃ / Xantphos | Aryl Iodide + Arenesulfinate Salt | Cross-coupling | High efficiency and tolerance for various functional groups. | rsc.org |

| CuFe₂O₄ Nanoparticles | Aryl Halide + Aryl Lithium + DABSO (SO₂ source) | Three-component convergent coupling | Utilizes a recyclable, environmentally friendly catalyst in water. | nih.gov |

| Gold(I)-NHC Complex | Diaryliodonium Salt + Boronic Acid + K₂S₂O₅ | Three-component sulfonylative coupling | Effective for synthesizing sterically hindered diaryl sulfones. | youtube.com |

Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful third pillar of catalysis, alongside metal and biocatalysis. oaepublish.com While its application to diaryl sulfone synthesis is less established than transition metal catalysis, several strategies show significant promise.

One approach involves the sulfa-Michael addition (SMA), which is the 1,4-addition of a sulfur nucleophile to an unsaturated acceptor. acs.org This method can be catalyzed by chiral organocatalysts, such as those derived from cinchona alkaloids, to achieve high enantioselectivity in the formation of C-S bonds. acs.org For instance, the addition of thiols to α,β-unsaturated sulfonates can be promoted by thiourea-based organocatalysts. acs.org

Another strategy is the organocatalytic oxidation of sulfides to sulfones. A highly efficient method uses 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide as the oxidant, allowing for the selective synthesis of either sulfoxides or sulfones depending on the reaction conditions. researchgate.net This could be applied in a two-step sequence where a precursor sulfide (B99878) is first synthesized and then oxidized.

More recently, diarylmethylium tetrafluoroborates have been used as organocatalysts in the visible-light-promoted hydrosulfonylation of unactivated alkenes, demonstrating the synergy between organocatalysis and photocatalysis. rsc.org

Harnessing energy from light (photocatalysis) or electricity (electrocatalysis) provides novel, sustainable pathways for chemical synthesis, often under very mild conditions.

Photocatalytic Methods: Visible-light photoredox catalysis has been successfully applied to the synthesis of diaryl sulfones. One prominent strategy involves the coupling of arenediazonium salts and sulfinate salts using an organic dye like eosin (B541160) Y as the photoredox catalyst. rsc.org This reaction proceeds at room temperature in an environmentally acceptable solvent like aqueous acetonitrile. rsc.org Another approach utilizes a silver-catalyzed, one-pot reaction between aryl thiols and aryl diazonium salts, which is driven by visible light and does not require an external photocatalyst. acs.orgacs.org These methods generate sulfonyl radicals as key intermediates for C-S bond formation. rsc.org

Electrocatalytic Methods: Electrosynthesis offers a green alternative by using electrons as traceless reagents. Several electrochemical methods for sulfone synthesis have been developed. One approach is the direct electrochemical oxidation of diaryl sulfides to the corresponding sulfones. nih.govacs.org Another advanced strategy is the nickel-electrocatalytic coupling of aryl halides with sulfur dioxide to generate aryl sulfinates, which are versatile precursors to sulfones and other S(VI) derivatives. nih.govd-nb.info Furthermore, direct electrochemical C-H sulfonylation of arenes with sulfinate salts has been achieved under exogenous-oxidant-free conditions, representing a highly atom-economical route to diaryl sulfones. rsc.org

Novel Retrosynthetic Analyses and Convergent Synthesis of this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. deanfrancispress.comucoz.com

For this compound, two primary retrosynthetic disconnections are most logical, based on robust and well-established reactions:

Friedel-Crafts Disconnection: The bond between the benzoyl group and the ethylsulfonyl-substituted ring can be disconnected. This suggests a Friedel-Crafts acylation reaction. The synthons would be a benzoyl cation (or equivalent) and an ethylsulfonylbenzene nucleophile. The corresponding synthetic step would involve the acylation of ethylsulfonylbenzene with benzoyl chloride using a Lewis acid catalyst like AlCl₃. Alternatively, a disconnection of the bond between the phenyl group and the ketone could suggest an acylation of benzene (B151609) with 4-(ethylsulfonyl)benzoyl chloride.

Cross-Coupling Disconnection: The C-S bond of the sulfone group or one of the aryl-C(ketone) bonds can be disconnected based on transition metal-catalyzed cross-coupling strategies.

C(aryl)-S Bond Disconnection: This leads back to a (4-benzoylphenyl) nucleophile and an ethylsulfonyl electrophile (or vice-versa). The forward synthesis could involve the copper-catalyzed coupling of 4-bromobenzophenone and sodium ethanesulfinate. nih.gov

C(aryl)-C(ketone) Bond Disconnection: This is less common for this specific target but is a valid strategy in benzophenone synthesis.

Green Chemistry Principles in this compound Production

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. jchemrev.com Key principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions.

A major goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. For sulfone synthesis, several solvent-free approaches have been developed.

The classical Friedel-Crafts sulfonylation or acylation can be performed under solvent-free conditions, often by grinding the reactants with a solid acid catalyst like silica (B1680970) gel-supported Lewis acids (e.g., AlCl₃, FeCl₃) or zeolites. researchgate.netjchemrev.comacs.org This approach reduces waste, simplifies workup, and can lead to higher efficiency. jchemrev.com

Where solvents are necessary, the use of "green" solvents is preferred. Water has been successfully used as a solvent for the synthesis of diaryl sulfones using a recyclable copper ferrite nanoparticle catalyst. nih.govnanomaterchem.com Similarly, photocatalytic methods have been developed using benign solvent systems like aqueous acetonitrile. rsc.org These approaches significantly reduce the environmental impact compared to traditional methods that rely on hazardous solvents like DMF or DMSO.

Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromobenzophenone |

| ethylsulphinic acid sodium salt |

| tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Xantphos |

| sodium ethanesulfinate |

| 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) |

| copper ferrite (CuFe₂O₄) |

| potassium metabisulfite (B1197395) (K₂S₂O₅) |

| 2,2,2-trifluoroacetophenone |

| hydrogen peroxide |

| eosin Y |

| ethylsulfonylbenzene |

| benzoyl chloride |

| aluminum chloride (AlCl₃) |

| 4-(ethylsulfonyl)benzoyl chloride |

| benzene |

| ferric chloride (FeCl₃) |

| acetonitrile |

Advanced Spectroscopic Characterization and Analytical Methods for 4 Ethylsulphonylbenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Ethylsulphonylbenzophenone

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, offering precise information about the chemical environment of each atom.

Multidimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals protons that are coupled to each other, typically through two or three bonds. organicchemistrydata.org For this compound, the following key correlations are anticipated:

The methyl protons of the ethyl group would show a correlation with the adjacent methylene (B1212753) protons.

The protons on the benzoyl ring would exhibit correlations with their neighboring aromatic protons.

Similarly, the protons on the ethylsulphonyl-substituted phenyl ring would show correlations amongst themselves.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. oregonstate.edu The expected HSQC correlations for this compound would link each proton signal to its corresponding carbon signal, facilitating the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). uchile.clresearchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, HMBC would be instrumental in confirming the connectivity between the carbonyl carbon and the protons on both aromatic rings, as well as the linkage of the ethyl group to the sulfonyl group and the sulfonyl group to its corresponding phenyl ring.

Predicted ¹H and ¹³C NMR Data for this compound:

Based on the analysis of structurally similar compounds like 4-ethylphenol, 4-ethylbenzene-1-sulfonyl chloride, and various benzophenone (B1666685) derivatives, the following table presents the predicted chemical shifts for this compound. researchgate.netchemicalbook.comresearchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.2 | ~15 |

| Ethyl -CH₂ | ~3.2 | ~55 |

| Benzoyl Ring (ortho-H) | ~7.8 | ~130 |

| Benzoyl Ring (meta-H) | ~7.5 | ~128 |

| Benzoyl Ring (para-H) | ~7.6 | ~133 |

| Carbonyl C=O | - | ~196 |

| Sulphonyl Ring (ortho-H to SO₂) | ~8.0 | ~130 |

| Sulphonyl Ring (meta-H to SO₂) | ~7.9 | ~128 |

| Sulphonyl Ring (C-SO₂) | - | ~142 |

| Sulphonyl Ring (C-CO) | - | ~138 |

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, including crystalline and amorphous forms of organic compounds. rsc.orgpnnl.govbruker.com For this compound, ssNMR could provide valuable insights into its solid-state properties.

In the solid state, the orientation-dependent interactions, such as chemical shift anisotropy and dipolar couplings, are not averaged out as they are in solution. ibs.fr Techniques like Magic Angle Spinning (MAS) are employed to narrow the spectral lines and obtain high-resolution spectra. warwick.ac.uk

Solid-state NMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of this compound would yield distinct ssNMR spectra, allowing for their identification and characterization.

Study Molecular Packing: Through-space correlations, which can be measured in ssNMR, provide information about how the molecules are arranged in the crystal lattice.

Analyze Dynamics: Solid-state NMR can probe molecular motions in the solid state, such as the rotation of the ethyl group or phenyl rings.

Advanced Chemical Shift Analysis and Conformational Studies

The precise chemical shifts and coupling constants obtained from NMR spectra can be used for detailed conformational analysis of this compound in solution. nih.govlumenlearning.comchemistrysteps.comlibretexts.orgucalgary.ca The molecule possesses conformational flexibility, particularly around the single bonds connecting the phenyl rings to the carbonyl and sulfonyl groups, and the ethyl group to the sulfur atom.

By analyzing through-space interactions using Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY), it is possible to determine the spatial proximity of different protons within the molecule. This information, combined with computational modeling, allows for the determination of the preferred conformation(s) of this compound in solution. The relative populations of different conformers can also be estimated. organicchemistrydata.org

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within this compound. renishaw.com

Fourier Transform Infrared (FTIR) Spectroscopy with Advanced Data Processing

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. pressbooks.pubedinst.comspectroscopyonline.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

Predicted FTIR Spectral Data for this compound:

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The table below outlines the predicted key vibrational frequencies based on data for similar sulfones and benzophenones. researchgate.netrsc.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch (ethyl) | 2980-2850 |

| Carbonyl (C=O) stretch | ~1660 |

| Aromatic C=C stretch | 1600-1450 |

| Asymmetric SO₂ stretch | ~1320 |

| Symmetric SO₂ stretch | ~1150 |

| C-S stretch | ~750 |

Advanced data processing techniques, such as deconvolution and second-derivative analysis, can be applied to the FTIR spectra to resolve overlapping bands and enhance the visualization of minor spectral features.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. renishaw.comresearchgate.netbeilstein-journals.org While many vibrational modes are active in both techniques, some are stronger or exclusively observed in one. For instance, the symmetric vibrations of non-polar bonds often produce strong Raman signals.

Surface-Enhanced Raman Spectroscopy (SERS):

SERS is a highly sensitive technique that can enhance the Raman signal by several orders of magnitude. libretexts.org This is achieved by adsorbing the analyte onto a nanostructured metal surface, typically gold or silver. SERS would be a valuable tool for detecting and analyzing trace amounts of this compound. The enhancement effect is strongly dependent on the proximity and orientation of the molecule with respect to the metal surface. It is expected that the phenyl rings and the sulfonyl group would interact strongly with the SERS substrate, leading to significant enhancement of their corresponding vibrational modes.

Computational Vibrational Analysis

Computational vibrational spectroscopy is a powerful tool for understanding the molecular vibrations of a compound, providing a theoretical spectrum that aids in the interpretation of experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. arxiv.orgnih.gov For this compound, this analysis would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). nih.govmdpi.com

The process involves first optimizing the molecule's three-dimensional geometry to find its lowest energy conformation. Following this, vibrational frequency calculations are performed on the optimized structure. nepjol.info The results yield a set of normal vibrational modes, each with a specific frequency and intensity, corresponding to the stretching, bending, and torsional motions of the atoms.

For this compound, key vibrational modes predicted by computational analysis would include:

Carbonyl (C=O) Stretching: A strong, characteristic band for the benzophenone core.

Sulfonyl (SO₂) Stretching: Two distinct stretching vibrations (symmetric and asymmetric) are expected for the sulfonyl group, which are typically strong in infrared spectra.

Aromatic C-H and C=C Stretching: Vibrations associated with the two phenyl rings.

Aliphatic C-H Stretching: Symmetric and asymmetric stretching modes of the methyl (CH₃) and methylene (CH₂) groups of the ethyl substituent.

A Potential Energy Distribution (PED) analysis can be carried out to precisely assign the calculated frequencies to specific vibrational modes of the molecule. nih.gov Comparing these computationally derived spectra with experimental FTIR or Raman spectra allows for a detailed and accurate assignment of the observed vibrational bands. pnnl.gov

Mass Spectrometry (MS) of this compound

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). iitb.ac.inresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₅H₁₄O₃S), HRMS would be used to measure the exact mass of its molecular ion. This experimental value can then be compared to the theoretical exact mass calculated from the isotopic masses of its constituent atoms. Such a measurement provides definitive confirmation of the compound's elemental composition, distinguishing it from other molecules with the same nominal mass. researchgate.net

Hypothetical HRMS Data for this compound

| Formula | Species | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₅H₁₄O₃S | [M+H]⁺ | 291.0736 |

| C₁₅H₁₄O₃S | [M+Na]⁺ | 313.0556 |

| C₁₅H₁₄O₃S | [M]⁺˙ | 290.0658 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govijiset.com In an MS/MS experiment on this compound, the molecular ion (e.g., [M+H]⁺ at m/z 291.07) would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragments detected. mdpi.com

The fragmentation pattern provides a roadmap of the molecule's structure. Based on the chemical structure of this compound, the primary fragmentation pathways would likely involve the cleavage of the most labile bonds.

Predicted Key Fragmentations:

Cleavage adjacent to the carbonyl group: This could result in the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105.03) and a 4-ethylsulphonylphenyl radical, or a 4-ethylsulphonylbenzoyl cation (m/z 185.03).

Cleavage at the sulfonyl group: Loss of the ethyl group (C₂H₅•) would yield a fragment at m/z 261.03. Subsequent loss of sulfur dioxide (SO₂) from this fragment is also a common pathway for sulfonyl compounds.

Loss of the entire ethylsulfonyl group: Cleavage of the C-S bond could lead to the formation of a benzophenone-like fragment ion.

Analyzing the masses of these fragment ions allows for the reconstruction of the molecule's structure and confirms the connectivity of its functional groups. acdlabs.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis. analyticon.eu In this technique, ions are first separated based on their size and shape (their rotationally averaged collision cross-section, CCS) as they drift through a gas-filled cell under the influence of an electric field. arxiv.org Following this, the mobility-separated ions enter the mass spectrometer for conventional m/z analysis.

The primary advantage of IMS-MS is its ability to separate isomers—molecules with the same mass but different shapes. lcms.cz If a sample contained isomers of this compound (for example, 2- or 3-Ethylsulphonylbenzophenone), they would have identical mass spectra. However, their different shapes would likely result in different drift times and CCS values, allowing IMS-MS to distinguish and resolve them. libretexts.org This technique also enhances signal-to-noise by separating analyte ions from background chemical noise. researchgate.net

Electronic Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from ground electronic states to excited states. rsc.org The UV-Vis spectrum is characteristic of the chromophores present in a molecule. The primary chromophore in this compound is the benzophenone system, which contains conjugated phenyl rings and a carbonyl group.

The spectrum is expected to show two main types of electronic transitions:

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the conjugated π-system of the aromatic rings and carbonyl group.

n → π transitions:* This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the lone pair of the carbonyl oxygen) to an anti-bonding π* orbital.

The position (λmax) and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. vlabs.ac.inslideshare.net Changing the polarity of the solvent alters the relative stabilization of the ground and excited electronic states. ijiset.com

Effect on n → π transition:* For the carbonyl group, the ground state is more polar than the excited state. Polar, protic solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding. This increases the energy gap for the n → π* transition, leading to a hypsochromic shift (blue shift, or shift to a shorter wavelength). vlabs.ac.in

Effect on π → π transition:* The π* excited state is generally more polar than the ground state. Therefore, increasing solvent polarity will stabilize the excited state more than the ground state, decreasing the transition energy and causing a bathochromic shift (red shift, or shift to a longer wavelength). vlabs.ac.in

A systematic study using a range of solvents with varying polarities would allow for the detailed characterization of these effects for this compound.

Hypothetical UV-Vis Data and Solvent Effects

| Solvent | Polarity | Expected Shift for n → π* | Expected Shift for π → π* |

|---|---|---|---|

| Hexane | Non-polar | (Reference) | (Reference) |

| Dichloromethane | Polar aprotic | Minor Hypsochromic | Minor Bathochromic |

| Ethanol | Polar protic | Significant Hypsochromic | Significant Bathochromic |

| Water | Highly polar protic | Strongest Hypsochromic | Strongest Bathochromic |

Fluorescence and Phosphorescence Studies

The photoluminescent properties of a molecule, namely its fluorescence and phosphorescence, provide deep insights into its electronic structure and excited-state dynamics. For this compound, these properties are largely dictated by the interplay between the benzoyl chromophore and the electron-withdrawing ethylsulfonyl group.

Fluorescence: Generally, benzophenone itself exhibits very weak fluorescence at room temperature in solution. This is due to highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). The introduction of an ethylsulfonyl group at the para position of one of the phenyl rings is expected to further influence the fluorescence properties. Electron-withdrawing groups can sometimes enhance fluorescence by altering the nature of the lowest excited state. However, the dominant effect in benzophenone derivatives is often the promotion of ISC, thus keeping the fluorescence quantum yield low.

It is anticipated that the fluorescence emission of this compound, if observable, would be in the near-UV or blue region of the electromagnetic spectrum, with a small Stokes shift. The fluorescence lifetime is expected to be very short, on the order of nanoseconds or less, due to the rapid population of the triplet state.

Phosphorescence: Benzophenone is well-known for its strong phosphorescence at low temperatures (e.g., 77 K in a frozen solvent). This emission originates from the radiative decay of the lowest triplet state (T₁) to the singlet ground state (S₀). The phosphorescence of benzophenone typically appears as a structured band in the blue-green region.

For this compound, strong phosphorescence is also expected at low temperatures. The ethylsulfonyl group, being electron-withdrawing, could potentially cause a slight blue or red shift (solvatochromic and substituent effects) in the phosphorescence spectrum compared to unsubstituted benzophenone. The phosphorescence lifetime is expected to be in the millisecond range, which is characteristic of spin-forbidden T₁ → S₀ transitions in aromatic ketones.

Expected Photophysical Data:

While specific experimental values are not available, a hypothetical data table based on related compounds is presented below for illustrative purposes.

| Parameter | Expected Value | Conditions |

| Fluorescence λem (nm) | ~380 - 450 | Room Temperature |

| Fluorescence Quantum Yield (Φf) | < 0.01 | Room Temperature |

| Fluorescence Lifetime (τf) | < 1 ns | Room Temperature |

| Phosphorescence λem (nm) | ~450 - 550 | 77 K |

| Phosphorescence Lifetime (τp) | 1 - 10 ms | 77 K |

X-ray Diffraction (XRD) and Crystallographic Analysis of this compound

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions. spbu.ru

The crystal structure of this compound would reveal the conformation of the molecule, particularly the dihedral angles between the two phenyl rings and the geometry around the sulfonyl group. In many diaryl sulfones, the planes of the two aromatic rings are not coplanar but are twisted relative to each other. horiba.com Similarly, in benzophenone derivatives, the phenyl rings are typically twisted out of the plane of the carbonyl group. mdpi.com

Hypothetical Crystallographic Data:

Without an experimental crystal structure, a table of expected crystallographic parameters is provided below, based on common values for related organic molecules.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10 - 20 |

| b (Å) | 5 - 15 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

| Z (molecules per unit cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.3 - 1.5 |

Theoretical and Computational Chemistry Investigations of 4 Ethylsulphonylbenzophenone

Prediction of Spectroscopic Parameters using Computational Methods

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. These predictions are crucial for interpreting experimental spectra and confirming molecular structures.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectra. mdpi.comrsc.org For 4-Ethylsulphonylbenzophenone, TD-DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict the maximum absorption wavelengths (λmax). chemrxiv.org The calculations typically reveal transitions such as π → π* and n → π*, originating from the conjugated aromatic system and the carbonyl group. rsc.org The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is important as solvent interactions can cause shifts in the absorption spectra. nih.gov

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. scispace.com By performing a frequency calculation on the optimized geometry of this compound, a theoretical infrared (IR) and Raman spectrum can be generated. nih.govmdpi.com Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C=O stretch of the benzophenone (B1666685) core, the symmetric and asymmetric stretches of the SO2 group, and various C-H and C-C vibrations of the aromatic rings. scispace.comnih.gov These predicted frequencies are often scaled by a small factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). chemaxon.com Computational models can calculate the magnetic shielding tensors for each nucleus in this compound. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. acdlabs.com Such predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules. nih.govfrontiersin.org

Table 1: Predicted Spectroscopic Data for this compound Note: These values are hypothetical examples based on typical computational results for analogous compounds.

| Parameter | Predicted Value | Computational Method | Notes |

|---|---|---|---|

| UV-Vis λmax | 265 nm | TD-DFT/B3LYP/6-31G(d) (in silico, gas phase) | Corresponds to a π → π* transition in the benzoyl chromophore. |

| FT-IR C=O Stretch | 1675 cm⁻¹ | DFT/B3LYP/6-31G(d) | Characteristic ketone carbonyl stretch. |

| FT-IR SO₂ Symm. Stretch | 1155 cm⁻¹ | DFT/B3LYP/6-31G(d) | Symmetric stretching of the sulfonyl group. |

| FT-IR SO₂ Asymm. Stretch | 1310 cm⁻¹ | DFT/B3LYP/6-31G(d) | Asymmetric stretching of the sulfonyl group. |

| ¹H NMR (ppm) | 7.5-8.0 | GIAO-DFT | Aromatic protons adjacent to carbonyl and sulfonyl groups. |

| ¹³C NMR (ppm) | 195.5 | GIAO-DFT | Carbonyl carbon chemical shift. |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a key tool for investigating reaction mechanisms, providing detailed information about the energy landscape that governs a chemical transformation. This includes identifying stable intermediates and, crucially, the high-energy transition states that connect them. mdpi.com For the synthesis of this compound, which could be formed via a Friedel-Crafts acylation reaction, DFT calculations can map out the entire reaction pathway. nih.gov

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. ucsb.edu Locating a TS is a primary goal of mechanistic studies. Computational methods like the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) method or eigenvector-following algorithms are used to find these structures. github.io

For a potential synthesis route, such as the acylation of ethylbenzene (B125841) with 4-(ethylsulfonyl)benzoyl chloride, the transition state would involve the formation of the new carbon-carbon bond between the aromatic ring and the carbonyl carbon. A key feature of a computationally located TS is that a frequency calculation must yield exactly one imaginary frequency. ucsb.edu This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the atomic motions that lead from the reactant complex through the TS to the product. youtube.com

Once a transition state is successfully located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. github.io An IRC analysis maps the minimum energy path connecting the transition state downhill to the corresponding reactants and products on the potential energy surface. github.io This confirms that the identified TS is indeed the correct one linking the desired species.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling for this compound Analogs

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.netnih.gov These models are essential in drug discovery and materials science for predicting the properties of new, unsynthesized molecules. plos.org

For analogs of this compound, a QSAR study could be developed to predict a specific biological activity, such as antimalarial or antiviral efficacy, where benzophenone and sulfonamide derivatives have previously shown promise. nih.govnih.govresearchgate.net A QSPR model could be used to predict physicochemical properties like solubility, melting point, or thermal stability. nih.govresearchgate.net

The process involves several steps:

Data Set Selection: A series of structurally related analogs of this compound is chosen, with known experimental data for the property of interest (e.g., inhibitory concentration IC₅₀ for QSAR, or aqueous solubility for QSPR).

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed activity or property. researchgate.netrsc.org

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and can accurately predict the properties of new compounds. plos.org

The resulting QSAR/QSPR model can then be used to screen virtual libraries of compounds, prioritizing the synthesis and testing of those predicted to have the most desirable properties. For example, a model might reveal that increasing the electron-withdrawing strength of a substituent at a particular position enhances biological activity.

Table 2: Example of Molecular Descriptors for QSAR/QSPR Modeling of this compound Analogs Note: This table is a hypothetical representation of descriptors that would be calculated for a QSAR/QSPR study.

| Compound (Analog of 4-R-sulfonylbenzophenone) | Molecular Weight (MW) | LogP (Lipophilicity) | Dipole Moment (Debye) | HOMO Energy (eV) | Predicted Activity (Arbitrary Units) |

|---|---|---|---|---|---|

| R = -CH₃ | 258.31 | 3.10 | 4.85 | -7.21 | 5.4 |

| R = -CH₂CH₃ (Target Compound) | 272.34 | 3.55 | 4.90 | -7.18 | 5.9 |

| R = -CH₂CH₂CH₃ | 286.37 | 4.00 | 4.92 | -7.16 | 6.3 |

| R = -CF₃ | 312.28 | 3.65 | 3.95 | -7.55 | 7.8 |

Reactivity and Mechanistic Studies of 4 Ethylsulphonylbenzophenone Transformations

Elucidation of Reaction Pathways and Intermediate Species

The reaction pathways of 4-Ethylsulphonylbenzophenone are diverse, encompassing transformations at the carbonyl group, the sulfonyl group, and the aromatic rings. The specific pathway is often determined by the nature of the reagents and the reaction conditions.

Carbonyl Group Reactions: The ketone moiety is a primary site of reactivity. Nucleophilic addition to the carbonyl carbon is a common pathway, particularly with organometallic reagents or hydrides. For instance, reduction of the carbonyl group leads to the formation of a secondary alcohol, 4-(ethylsulfonyl)phenyl)(phenyl)methanol. The mechanism of this reduction, for example with sodium borohydride (B1222165), involves the transfer of a hydride ion to the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated.

Photochemical reactions of the benzophenone (B1666685) core are also well-documented. Upon UV irradiation, benzophenone is excited to a triplet state, which can abstract a hydrogen atom from a suitable donor to form a ketyl radical. This radical can then undergo dimerization or other subsequent reactions. It is anticipated that this compound would follow a similar photochemical pathway, with the ethylsulfonyl group potentially influencing the properties of the resulting radical intermediates.

Sulfonyl Group Reactions: The ethylsulfonyl group is generally stable but can participate in reactions under specific conditions. Nucleophilic attack on the sulfur atom can lead to the displacement of the ethyl or phenyl group, although this typically requires strong nucleophiles and harsh conditions. The presence of the electron-withdrawing benzoyl group can influence the reactivity of the sulfonyl moiety.

Aromatic Ring Reactions: The two phenyl rings are susceptible to electrophilic aromatic substitution. The benzoyl group is a deactivating, meta-directing group, while the ethylsulfonyl group is also deactivating and meta-directing. Therefore, electrophilic substitution on the phenyl ring attached to the sulfonyl group would be directed to the meta positions relative to the sulfonyl group. Similarly, substitution on the other phenyl ring would be directed meta to the carbonyl group.

Intermediate species in these transformations include tetrahedral intermediates in nucleophilic additions to the carbonyl group, ketyl radicals in photochemical reactions, and carbocationic intermediates (Wheland intermediates) in electrophilic aromatic substitution reactions. The stability and fate of these intermediates are crucial in determining the final product distribution.

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics of reactions involving this compound are influenced by both steric and electronic factors. The bulky nature of the benzophenone and ethylsulfonyl groups can sterically hinder the approach of reagents. Electronically, the electron-withdrawing nature of both the carbonyl and sulfonyl groups renders the carbonyl carbon more electrophilic and deactivates the aromatic rings towards electrophilic attack.

The rate of nucleophilic addition to the carbonyl group is expected to be faster than that of unsubstituted benzophenone due to the inductive effect of the para-ethylsulfonyl group, which enhances the electrophilicity of the carbonyl carbon.

Thermodynamically, the stability of this compound is relatively high due to the resonance stabilization afforded by the aromatic rings and the strong covalent bonds within the sulfonyl and carbonyl groups. Reactions that disrupt this aromaticity or involve the cleavage of strong bonds will be thermodynamically less favorable. For example, the reduction of the carbonyl group is generally an exothermic process, leading to a thermodynamically stable alcohol product.

Photochemical and Thermal Transformations of this compound

Photochemical Transformations: As a derivative of benzophenone, this compound is expected to exhibit rich photochemical reactivity. Benzophenones are well-known photosensitizers. Upon absorption of UV light, they undergo efficient intersystem crossing to the triplet state. This triplet species can then participate in a variety of chemical reactions, most notably hydrogen abstraction from a suitable donor to form a ketyl radical. This property is utilized in applications such as photo-crosslinking, where the generated radicals initiate polymerization or crosslinking reactions. The presence of the ethylsulfonyl group may modulate the photophysical properties, such as the lifetime and energy of the triplet state.

Thermal Transformations: this compound is a thermally stable compound. The decomposition temperature is expected to be high, likely above 200°C. Thermal decomposition would likely involve the cleavage of the weakest bonds in the molecule. The C-S bonds in the ethylsulfonyl group are potential sites for thermal cleavage, which could lead to the formation of radical species and subsequent decomposition products. The high thermal stability is advantageous for applications where the material is subjected to elevated temperatures.

Redox Chemistry of the Sulfonyl and Ketone Moieties

The redox chemistry of this compound is characterized by the independent and potentially concerted redox behavior of the ketone and sulfonyl functionalities.

Reduction: The benzophenone moiety is readily reduced. Electrochemically, benzophenone undergoes a one-electron reduction to form a stable radical anion (ketyl radical anion) wikipedia.org. A second one-electron reduction can occur to form a dianion. The reduction potential of benzophenone derivatives is influenced by the nature of the substituents on the aromatic rings nih.govresearchgate.net. The electron-withdrawing ethylsulfonyl group at the para position is expected to make the reduction of the carbonyl group easier (i.e., occur at a less negative potential) compared to unsubstituted benzophenone. Chemical reduction, for instance with sodium borohydride or lithium aluminum hydride, readily converts the ketone to the corresponding secondary alcohol.

The sulfonyl group is generally resistant to reduction. However, under strong reducing conditions, it can be reduced. For example, cleavage of the C-S bond can be achieved using potent reducing agents.

Oxidation: The benzophenone and ethylsulfonyl moieties are generally resistant to oxidation under mild conditions. The aromatic rings can be oxidized under harsh conditions, leading to ring-opening and degradation.

Below is an interactive data table summarizing the expected redox potentials for this compound compared to benzophenone. The values for the substituted compound are qualitative estimates based on the electronic effect of the ethylsulfonyl group.

| Compound | Reduction Potential (V vs. ref) | Oxidation Potential (V vs. ref) |

| Benzophenone | -1.7 to -2.2 | > +2.0 |

| This compound | More positive than Benzophenone | > +2.0 |

Note: The exact redox potentials would need to be determined experimentally.

Reactivity with Electrophilic and Nucleophilic Reagents

Reactivity with Electrophiles: The aromatic rings of this compound are deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the carbonyl and sulfonyl groups. Electrophilic attack, if it occurs, will be directed to the meta positions of both rings. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, though they would require forcing conditions.

Reactivity with Nucleophiles: The primary site for nucleophilic attack is the electrophilic carbonyl carbon. A wide range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates, will add to the carbonyl group to form the corresponding tertiary alcohols.

The sulfur atom of the sulfonyl group is also electrophilic and can be attacked by strong nucleophiles, potentially leading to substitution at the sulfur center, though this is a less common reaction pathway compared to attack at the carbonyl group nih.gov. The sulfonyl group can act as a leaving group in some nucleophilic substitution reactions, particularly if the reaction is facilitated by the coordination of the nucleophile to a metal center nih.govnih.gov.

The following table summarizes the expected reactivity of this compound with various reagents.

| Reagent Type | Site of Attack | Expected Product |

| Nucleophiles | ||

| Grignard Reagents (R-MgX) | Carbonyl Carbon | Tertiary Alcohol |

| Hydride Reagents (e.g., NaBH₄) | Carbonyl Carbon | Secondary Alcohol |

| Strong Nucleophiles (e.g., R-Li) | Carbonyl Carbon / Sulfonyl Sulfur | Tertiary Alcohol / Substitution Product |

| Electrophiles | ||

| Nitrating Agents (HNO₃/H₂SO₄) | Aromatic Rings (meta-positions) | Nitro-substituted derivative |

| Halogens (e.g., Br₂/FeBr₃) | Aromatic Rings (meta-positions) | Halo-substituted derivative |

Design and Synthesis of 4 Ethylsulphonylbenzophenone Derivatives and Analogs

Rational Design Principles for Structural Modification

The rational design of 4-Ethylsulphonylbenzophenone analogs is grounded in the systematic modification of its structure to modulate its properties. This process is heavily reliant on establishing a clear understanding of the molecule's pharmacophore, which describes the essential three-dimensional arrangement of electronic and steric features necessary for its intended interactions. nih.govnih.gov The design process begins by identifying the key functional components of the parent molecule.

Key molecular features of this compound for rational design include:

The Sulfonyl Group: The SO₂ group is a strong hydrogen bond acceptor and possesses a distinct electronic profile.

The Benzophenone (B1666685) Core: This large, relatively rigid aromatic system provides a scaffold for hydrophobic and pi-stacking interactions. The carbonyl group within it also acts as a hydrogen bond acceptor.

The Ethyl Group: This alkyl chain contributes to the molecule's lipophilicity and can be modified to fine-tune solubility and steric bulk.

Pharmacophore modeling is a crucial tool in this context. frontiersin.org A hypothetical pharmacophore model for this compound would map out these features. Modifications are then designed to enhance or alter these interactions. For instance, to explore the role of the sulfonyl group, analogs with different hydrogen bonding capacities or electronic properties can be synthesized. Similarly, altering the substitution pattern on the aromatic rings can probe the importance of specific hydrophobic or electronic interactions. nih.govnih.gov This structure-based approach allows for the targeted synthesis of compounds with potentially improved characteristics, a strategy often referred to as "scaffold hopping" when new core structures are introduced. nih.gov

Table 1: Pharmacophore Features of this compound and Design Strategies

| Feature | Type | Potential Interaction | Design Strategy for Modification |

|---|---|---|---|

| Sulfonyl Oxygen Atoms | Hydrogen Bond Acceptor | Hydrogen bonding with donor groups | Replace with sulfoxide or sulfide (B99878); alter alkyl substituent |

| Benzoyl Phenyl Ring | Aromatic/Hydrophobic | π-π stacking, hydrophobic interactions | Introduce electron-donating/withdrawing groups |

| Phenylsulfonyl Ring | Aromatic/Hydrophobic | π-π stacking, hydrophobic interactions | Introduce substituents to alter electronics or sterics |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Hydrogen bonding with donor groups | Reduce to alcohol; replace with other linkers |

| Ethyl Group | Hydrophobic | van der Waals interactions | Vary chain length, introduce branching or unsaturation |

Synthetic Strategies for Diverse this compound Analogues

The synthesis of a diverse library of analogs is essential for systematically exploring the chemical space around this compound. Synthetic strategies are generally categorized based on the part of the molecule being modified.

The ethylsulfonyl moiety offers several avenues for modification. A common approach involves the oxidation of the corresponding sulfide (4-ethylthiobenzophenone). The use of controlled oxidizing agents can yield either the sulfoxide or the sulfone. organic-chemistry.org For example, reagents like hydrogen peroxide catalyzed by niobium carbide are effective for synthesizing sulfones. organic-chemistry.org

Alternative synthetic routes allow for greater diversity. Sulfonylhydrazides can serve as a source for the sulfonyl group in denitrogenative C-S bond formation reactions. mdpi.com To create analogs with different alkyl groups, one can start with the corresponding alkylthio-precursor and perform the oxidation, or utilize coupling reactions with various alkylsulfonyl chlorides. Enantioselective synthesis methods are also available to create chiral sulfones, for example, through the merger of photoredox and hydrogen bonding catalysis. rsc.org

The benzophenone core can be modified through several established synthetic methods. The most fundamental approach is the Friedel-Crafts acylation, where a substituted benzoyl chloride reacts with a substituted benzene (B151609) derivative (such as ethylthiobenzene) in the presence of a Lewis acid catalyst to form the diaryl ketone core. By using a variety of substituted starting materials, a wide range of analogs with different substitution patterns on either aromatic ring can be produced.

Furthermore, post-synthesis modifications of the benzophenone core are possible. For instance, electrophilic aromatic substitution reactions can introduce functional groups onto the phenyl rings, although regioselectivity can be a challenge. More modern techniques, such as electroreductive coupling, can be used to join benzophenones with other molecules, such as 4-quinolones, to create more complex hybrid structures. acs.org

Incorporating heterocyclic rings into the this compound scaffold is a common strategy to significantly alter its properties. nih.gov Thiophenes, for example, are often used as bioisosteres for benzene rings. An analog could be synthesized where one of the phenyl rings of the benzophenone core is replaced by a thiophene ring. This can be achieved using methods like the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfidizing agent.

Another approach is to attach a heterocyclic ring as a substituent on one of the existing phenyl rings. This is typically achieved through cross-coupling reactions. For example, a bromo-substituted this compound could be coupled with a heterocyclic boronic acid (Suzuki coupling) or a nitrogen-containing heterocycle (Buchwald-Hartwig amination) to generate a diverse array of analogs.

Structure-Reactivity Relationship (SRR) Studies in Derivative Series

Structure-Reactivity Relationship (SRR) studies investigate how modifications to the molecular structure of this compound derivatives influence their chemical reactivity. This is distinct from structure-activity relationships (SAR), which correlate structure with biological activity. nih.gov SRR often focuses on the electronic and steric effects of substituents on the reactivity of key functional groups, such as the benzophenone carbonyl.

The reactivity of the carbonyl carbon is highly sensitive to the electronic nature of substituents on the aromatic rings. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease its electrophilicity.

Table 2: Predicted Effects of Substituents on the Reactivity of the Benzophenone Carbonyl Group

| Substituent Position | Substituent Type (Example) | Predicted Effect on Carbonyl Reactivity | Rationale |

|---|---|---|---|

| para on Benzoyl Ring | Electron-Withdrawing (-NO₂) | Increased | Inductive and resonance withdrawal of electron density enhances electrophilicity. |

| para on Benzoyl Ring | Electron-Donating (-OCH₃) | Decreased | Resonance donation of electron density reduces electrophilicity. |

| ortho on Benzoyl Ring | Bulky Group (-C(CH₃)₃) | Decreased | Steric hindrance impedes the approach of nucleophiles to the carbonyl carbon. |

| Sulfonyl Group | Modification to Sulfoxide | Slightly Increased | Sulfoxides are less electron-withdrawing than sulfones, slightly reducing the deactivation of the attached ring. |

These relationships can be quantified by correlating reaction rates with physicochemical parameters like Hammett constants, providing a systematic understanding of how structural changes tune the molecule's chemical properties. mdpi.com

Synthesis of Labeled this compound Analogs for Mechanistic Probes

Isotopically labeled analogs of this compound are invaluable tools for mechanistic studies, allowing researchers to trace the molecule's path through a chemical reaction or a biological system. wikipedia.orgnih.gov The process involves replacing one or more atoms in the molecule with one of its isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D), or carbon-¹²C with carbon-¹³C. pku.edu.cn

The synthesis of these labeled compounds requires specific strategies:

Deuterium Labeling (²H): Deuterium can be introduced at various positions. For instance, to label the ethyl group, one could start the synthesis with deuterated ethyl iodide. To specifically label a position next to the carbonyl, a base-catalyzed H/D exchange could be performed in a deuterated solvent like D₂O.

Carbon-13 Labeling (¹³C): Incorporating ¹³C typically requires starting the synthesis with a ¹³C-labeled precursor. For example, a ¹³C-labeled benzoyl chloride could be used in the Friedel-Crafts acylation step to place the label specifically at the carbonyl carbon.

Stable Isotope Labeling for Mass Spectrometry: Derivatives can be created using reagents enriched with stable isotopes (e.g., deuterium). nih.gov These labeled molecules are powerful internal standards in mass spectrometry analyses, improving the accuracy and precision of quantification. scbt.com

The position of the isotopic label in the products of a reaction can be determined using techniques like mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy, providing deep insights into reaction mechanisms and metabolic pathways. wikipedia.org

Non Clinical Academic Research Applications of 4 Ethylsulphonylbenzophenone

Investigations in Advanced Material Systems

General research into benzophenone (B1666685) and its derivatives suggests their potential utility in polymer chemistry, particularly as photoinitiators. Benzophenones typically function as Type II photoinitiators, which, upon exposure to ultraviolet light, initiate polymerization by abstracting a hydrogen atom from a synergist molecule (a co-initiator), leading to the formation of free radicals. These radicals then propagate the polymerization of monomers and oligomers. However, specific studies detailing the application or efficiency of 4-Ethylsulphonylbenzophenone in these processes are not available in the public domain.

There is no specific information available in scientific literature regarding the application of this compound in polymer chemistry.

While the general mechanism of benzophenone-based photoinitiators is well-understood, no studies were found that specifically investigate the mechanism of action of this compound. Research on its photophysical properties, such as its absorption spectrum, excited state lifetime, and its efficiency in initiating radical formation in the presence of various co-initiators, has not been publicly reported.

The field of organic electronics involves the use of carbon-based materials in electronic devices. While various organic compounds are being explored for their semiconducting properties, there is no available research to indicate that this compound has been studied for applications in organic electronic materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Research in Agrochemical Science (e.g., Fungicide, Herbicide Precursors)

There is no scientific literature to suggest that this compound is used as a precursor or intermediate in the synthesis of fungicides or herbicides.

No in vitro studies have been published that investigate the fundamental interactions of this compound with plant systems, such as its effects on plant enzymes or cellular processes.

There is a lack of research on the environmental fate and transport of this compound. Studies concerning its persistence, mobility, and degradation pathways in soil, water, and air have not been reported.

No Non-Clinical Academic Research Applications Found for this compound in the Requested Areas

Despite a comprehensive search of publicly available scientific literature, no specific non-clinical academic research applications concerning this compound were identified within the scope of the requested topics. The search included investigations into its use in enzyme binding studies, receptor interaction investigations, cellular uptake and distribution in cell lines, and its application as a chemical probe.

The inquiry sought to detail the exploration of molecular interactions of this compound in in vitro biological system models. This included a focus on its kinetic and mechanistic interactions with enzymes, its binding affinity in non-clinical receptor interaction studies, and the mechanisms of its uptake and distribution within various cell lines. Furthermore, information was requested on its use as a chemical probe in research systems.

Extensive searches were conducted using various permutations of the compound name along with terms such as "enzyme binding," "receptor interaction," "cellular uptake," "chemical probe," "enzyme kinetics," "binding affinity," and "in vitro studies." The search encompassed a wide range of scientific databases and academic journals.

Consequently, it is not possible to provide the detailed research findings, including data tables, as requested in the article outline. The absence of such information in the public domain suggests that this compound may not have been a significant focus of non-clinical academic research in these specific areas, or that any such research has not been published.

Advanced Research Methodologies Applied to 4 Ethylsulphonylbenzophenone Studies

Systematic Reviews and Meta-Analyses of Published Research

For a compound like 4-Ethylsulphonylbenzophenone, a hypothetical systematic review could be structured to answer specific research questions, such as:

What are the most efficient synthetic routes reported for this compound, and what are their comparative yields and purities?

What are the characterized spectroscopic properties (e.g., NMR, IR, UV-Vis, Mass Spectrometry) of the compound across different studies?

What are the known applications of this compound in photochemistry and material science?

The process would involve screening hundreds of titles and abstracts to identify relevant studies, followed by detailed data extraction and quality assessment of the included articles. nih.gov A meta-analysis could, for example, pool yield data from various synthesis reports to calculate a weighted average yield and identify factors that significantly influence the synthetic outcome.

Application of Data Science and Machine Learning in Chemical Research

Data science and machine learning (ML) are transforming chemical research by enabling the analysis of large, complex datasets to uncover patterns, predict properties, and optimize processes. frontiersin.orgprnewswire.co.uk These computational tools offer powerful alternatives to traditional, often intuition-driven, research methods. ucla.edu In the context of this compound, ML algorithms can be applied to various stages of research, from synthesis planning to property prediction. harvard.edu

Predictive modeling, a cornerstone of machine learning, can be employed to optimize the synthesis of this compound. By training algorithms on a dataset of reaction conditions and corresponding outcomes (e.g., yield, purity), a model can be developed to predict the results of new, untested experiments. nih.gov This approach significantly reduces the number of experiments required to identify optimal conditions, saving time and resources. ucla.edu

For instance, a dataset could be compiled from historical laboratory data or generated through a Design of Experiments (DoE) approach. Key input variables (features) for the model could include:

Temperature (°C)

Reaction Time (hours)

Molar ratio of reactants

Catalyst concentration (mol%)

Solvent type

The model, such as a Gaussian Process or Random Forest regression model, would then learn the relationship between these parameters and the reaction yield. nih.gov The output can be visualized as a response surface, indicating the predicted yield for any combination of the input variables.

Table 1: Hypothetical Predictive Model Output for this compound Synthesis

| Experiment ID | Temperature (°C) | Reaction Time (h) | Catalyst Conc. (mol%) | Actual Yield (%) | Predicted Yield (%) | Prediction Error (%) |

|---|---|---|---|---|---|---|

| 1 | 80 | 4 | 1.0 | 75 | 74.5 | -0.5 |

| 2 | 100 | 2 | 1.5 | 88 | 87.2 | -0.8 |

| 3 | 90 | 6 | 1.2 | 82 | 83.1 | +1.1 |

| 4 | 110 | 4 | 0.8 | 91 | 90.5 | -0.5 |

Spectroscopic techniques generate vast amounts of data, especially in high-throughput settings. Manually analyzing thousands of spectra is impractical and prone to error. Machine learning algorithms can automate and standardize this process. For this compound and its analogues, hyperspectral imaging could be combined with ML to rapidly analyze samples in a microfluidic setup. ethz.ch

An ML model could be trained to:

Identify Impurities: By training a classification model on the spectra of pure this compound and known impurities, the model can automatically flag contaminated samples from their spectroscopic fingerprints.

Predict Concentration: A regression model can be built to predict the concentration of this compound in a solution based on its absorbance or fluorescence spectrum.

Structural Elucidation: Advanced models, particularly deep learning approaches, can assist in structure elucidation by correlating spectral features with specific molecular substructures in a library of related benzophenone (B1666685) derivatives. frontiersin.org

High-Throughput Screening (HTS) Methodologies for Library Evaluation (non-clinical)

High-Throughput Screening (HTS) is a method that uses automation to rapidly test thousands to millions of chemical compounds for a specific activity. nih.gov While often associated with drug discovery, HTS is also invaluable in materials science and industrial chemistry for identifying compounds with desired properties. stanford.eduthermofisher.com

A chemical library containing derivatives of this compound could be synthesized and screened for various non-clinical applications. For example, as benzophenones are known photoinitiators, an HTS campaign could be designed to identify novel derivatives with enhanced photo-initiating capabilities for use in polymer chemistry.

The HTS workflow would involve:

Library Design: Creating a diverse library of compounds by modifying the core structure of this compound.

Assay Development: Designing a rapid and robust assay to measure the desired property, such as the rate of polymerization of a monomer under UV light.

Automation: Using robotic systems to dispense the compounds and reagents into microplates, initiate the reaction (e.g., with a UV flash), and measure the outcome. ku.edu

Data Analysis: Employing a data analysis pipeline to process the large volume of data, identify "hits" (compounds with high activity), and rule out false positives. nih.gov

Table 2: Example HTS Data for a Library of this compound Derivatives

| Compound ID | Modification on Benzophenone Core | Polymerization Rate (relative units) | Hit Status |

|---|---|---|---|

| ESB-001 | (Parent Compound) | 1.00 | - |

| ESB-002 | 4'-Chloro | 1.25 | - |

| ESB-003 | 4'-Methoxy | 1.89 | Hit |

| ESB-004 | 3'-Nitro | 0.75 | - |

| ESB-005 | 4'-Amino | 2.15 | Strong Hit |

Design of Experiments (DoE) for Chemical Synthesis and Characterization

Design of Experiments (DoE) is a statistical methodology used to systematically plan and analyze experiments. scielo.br Unlike the traditional "one-variable-at-a-time" approach, DoE allows for the simultaneous investigation of multiple factors and their interactions. bohrium.com This leads to a more comprehensive understanding of the system with fewer experimental runs. researchgate.netnih.gov

To optimize the synthesis of this compound, a DoE approach such as a factorial design or a response surface methodology (e.g., Box-Behnken design) could be implemented. nih.gov

The key steps would be:

Factor Identification: Identifying the critical process parameters (factors) that could influence the reaction, such as temperature, time, and reactant concentrations.

Response Selection: Defining the key outcomes to be measured (responses), such as reaction yield and product purity.

Experimental Design: Choosing a suitable statistical design that outlines a specific set of experiments to be run.

Model Fitting and Analysis: Performing the experiments and using statistical software to fit a mathematical model to the data. Analysis of variance (ANOVA) is used to determine the statistical significance of each factor and their interactions.

Table 3: Illustrative 2³ Factorial Design for Synthesis Optimization

| Run | Temperature (°C) | Time (h) | Molar Ratio | Observed Yield (%) |

|---|---|---|---|---|

| 1 | 80 (-) | 2 (-) | 1:1 (-) | 65 |

| 2 | 100 (+) | 2 (-) | 1:1 (-) | 78 |

| 3 | 80 (-) | 4 (+) | 1:1 (-) | 71 |

| 4 | 100 (+) | 4 (+) | 1:1 (-) | 85 |

| 5 | 80 (-) | 2 (-) | 1.5:1 (+) | 70 |

| 6 | 100 (+) | 2 (-) | 1.5:1 (+) | 89 |

| 7 | 80 (-) | 4 (+) | 1.5:1 (+) | 75 |

| 8 | 100 (+) | 4 (+) | 1.5:1 (+) | 92 |

(-) denotes the low level and (+) denotes the high level for each factor.

Analysis of this design would reveal not only the individual effect of temperature, time, and molar ratio but also how they interact, for instance, whether the effect of temperature on yield is more pronounced at longer reaction times.

Future Research Directions and Emerging Trends for 4 Ethylsulphonylbenzophenone

Exploration of Unconventional Synthetic Pathways

The conventional synthesis of diaryl sulfones, including 4-Ethylsulphonylbenzophenone, often relies on established methods that can have limitations. The future of its synthesis lies in the exploration of more efficient, sustainable, and versatile unconventional pathways.

One promising avenue is the use of photocatalysis . Benzophenone (B1666685) itself can act as a photosensitizer, absorbing light and promoting chemical reactions. chemrxiv.org This opens the door to developing photocatalytic methods for the synthesis of its derivatives, potentially leading to milder reaction conditions and unique selectivities. chemrxiv.orgresearchgate.netsemanticscholar.org The conjugation of benzophenone with self-assembling peptides has already demonstrated the potential for creating nanostructured photocatalysts for organic transformations. rsc.org

Flow chemistry represents another significant frontier. This technique, where reactions are carried out in a continuously flowing stream rather than in a batch, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. medicilon.comsyrris.comaurigeneservices.com The electrochemical synthesis of sulfones has been successfully demonstrated in a continuous flow system, highlighting a greener and more efficient approach. rsc.org Automated flow chemistry platforms are increasingly being used for the generation of compound libraries, a strategy that could be applied to rapidly synthesize and screen derivatives of this compound. syrris.com

Furthermore, novel catalytic systems are being investigated to overcome the limitations of traditional methods. Heterogeneous copper-catalyzed synthesis of diaryl sulfones at room temperature presents a more sustainable option. rsc.org Palladium-catalyzed protocols involving C-H activation are also being explored for the synthesis of diaryl sulfones from arenes. researchgate.net These unconventional methodologies promise to provide more direct and atom-economical routes to this compound and its analogues. mdpi.comnih.gov

Table 1: Comparison of Conventional and Emerging Synthetic Pathways for Diaryl Sulfones

| Feature | Conventional Synthesis (e.g., Friedel-Crafts) | Unconventional Pathways (e.g., Photocatalysis, Flow Chemistry) |

| Reaction Conditions | Often harsh (e.g., strong acids, high temperatures) | Milder, more controlled conditions |

| Sustainability | Can generate significant waste | Greener, with potential for catalyst recycling and reduced solvent use |

| Scalability | Can be challenging to scale up safely | More readily scalable and amenable to continuous production |

| Automation | Difficult to automate | Highly compatible with automation and high-throughput synthesis |

| Versatility | May have limitations in substrate scope | Broader substrate scope and potential for novel transformations |

Development of Novel Analytical Probes and Techniques

As the applications of this compound expand, the need for more sensitive and specific analytical methods becomes crucial. Future research is focused on the development of novel probes and techniques for its detection and quantification.

Fluorescent probes offer a powerful tool for visualizing and quantifying molecules in complex environments. While not specific to this compound, the development of fluorescent probes for detecting various chemical species, including reactive sulfur species and chemical warfare agents, provides a blueprint for creating targeted probes. rsc.orgresearchgate.net The benzophenone moiety itself can be incorporated into photoprobes for chemical proteomics, suggesting that derivatives of this compound could be designed as probes for specific biological targets. nih.gov These probes could be utilized in techniques like confocal microscopy and in-gel fluorescence to study the subcellular distribution and interactions of the compound. nih.gov

Advances in mass spectrometry (MS) and chromatography are also paving the way for more precise analysis. Techniques like gas chromatography (GC) and high-speed liquid chromatography have been used for the analysis of sulfone drugs. acs.org Future developments will likely focus on enhancing the sensitivity and selectivity of these methods for this compound, particularly for trace-level detection in complex matrices. Advanced MS techniques are essential for the unambiguous identification of novel compounds and their metabolites. hovione.com

Moreover, the integration of different analytical techniques can provide a more comprehensive understanding of the compound's properties. For instance, combining spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy with chromatography can be used to monitor reaction kinetics and quantify conversion rates in polymerization processes initiated by benzophenone derivatives. uiowa.edu

Advancements in Theoretical and Computational Modeling

Theoretical and computational modeling are becoming indispensable tools in chemical research, offering insights that can guide experimental work. For this compound, these approaches are poised to accelerate the discovery of new properties and applications.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can be employed to predict various properties of this compound, such as its geometry, electronic properties, and spectroscopic characteristics. This information can be invaluable for understanding its reactivity and designing new derivatives with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is another key computational tool. QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or other properties. researchgate.net By developing QSAR models for a series of sulfone or benzophenone derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The application of these computational methods can significantly reduce the time and resources required for research and development. For example, modeling can help in the rational design of new materials or predict the toxicological profile of a compound before it is synthesized. avestia.com

Table 2: Applications of Computational Modeling for this compound

| Modeling Technique | Application | Predicted Properties |

| Density Functional Theory (DFT) | Understanding molecular properties | Geometry, electronic structure, spectroscopic data, reactivity |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or other properties | Efficacy, toxicity, pharmacokinetic parameters |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of the molecule over time | Interactions with other molecules, conformational changes |

Emerging Non-Clinical Applications in Niche Scientific Fields

Beyond its traditional roles, this compound and its derivatives are finding applications in specialized scientific domains, driven by the unique properties of the benzophenone and sulfone functional groups.

A prominent emerging application is in materials science , particularly in the field of photopolymerization . Benzophenone derivatives are well-known photoinitiators , molecules that can initiate polymerization reactions upon exposure to light. researchgate.net This property is being exploited in advanced applications such as 3D printing , where precise control over polymerization is essential. uiowa.edu The incorporation of benzophenone-containing copolymers can also be used to create photocross-linkable coatings with enhanced stability. researchgate.net

The sulfone group, on the other hand, is a key component in a variety of functional materials. Diaryl sulfones are used in the development of polymers with novel properties. chemistryviews.org The investigation of alkyl sulfones has led to the discovery of new structural types with potential applications in insect control. nih.gov This suggests that this compound could be a building block for new materials with tailored optical, thermal, or biological properties.

Integration with Artificial Intelligence and Automated Synthesis Platforms

The convergence of artificial intelligence (AI) and laboratory automation is set to revolutionize chemical synthesis and discovery. For this compound, these technologies offer the potential for accelerated development and the exploration of a vast chemical space.